5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride
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Overview
Description
5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride is a heterocyclic compound that features a piperidine ring attached to an oxadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine-4-carboxylic acid hydrazide with carbon disulfide, followed by cyclization with an appropriate reagent to form the oxadiazole ring. The final product is then converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced derivatives of the original compound.
Scientific Research Applications
5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent in drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclohexyl-3-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride
- 5-(3,4-Difluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride
- 3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole hydrochloride
Uniqueness
5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride is unique due to its specific structural features and potential biological activities. Its combination of a piperidine ring and an oxadiazole moiety provides distinct chemical properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
5-piperidin-4-yl-3H-1,3,4-oxadiazol-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c11-7-10-9-6(12-7)5-1-3-8-4-2-5;/h5,8H,1-4H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYYNNHQVKXBLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NNC(=O)O2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648057 |
Source
|
Record name | 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046079-35-9 |
Source
|
Record name | 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(piperidin-4-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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